Pyrophosphoric acid

Catalog No.
S599326
CAS No.
2466-09-3
M.F
H4O7P2
M. Wt
177.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrophosphoric acid

CAS Number

2466-09-3

Product Name

Pyrophosphoric acid

IUPAC Name

phosphono dihydrogen phosphate

Molecular Formula

H4O7P2

Molecular Weight

177.98 g/mol

InChI

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)

InChI Key

XPPKVPWEQAFLFU-UHFFFAOYSA-N

SMILES

OP(=O)(O)OP(=O)(O)O

Synonyms

diphosphoric acid, H4P2O7, Na4P2O7, PPi cpd, pyrophosphate, pyrophosphoric acid

Canonical SMILES

OP(=O)(O)OP(=O)(O)O

Biochemistry and Cell Biology:

  • Energy source: Pyrophosphate serves as a crucial energy source for certain microorganisms, particularly in the absence of other readily available energy sources. It can be utilized by enzymes for ATP (adenosine triphosphate) synthesis, a critical molecule in cellular energy transfer .
  • Signaling pathways: Pyrophosphate plays a role in various cellular signaling pathways by regulating the activity of specific enzymes. Its hydrolysis can activate or deactivate certain protein kinases, influencing cellular processes like cell division, differentiation, and migration .

Analytical Chemistry:

  • Chelating agent: Pyrophosphoric acid can form complexes with metal ions, making it a valuable tool for separating and analyzing them. This property is particularly useful in environmental and food science research for analyzing trace metal content in samples .
  • Buffer: Pyrophosphoric acid can act as a buffer solution, maintaining a constant pH in certain experimental settings. This is crucial for maintaining stability and activity of biological molecules during analysis .

Material Science:

  • Synthesis of materials: Pyrophosphoric acid can be used as a precursor or reactant in the synthesis of various materials like glasses, ceramics, and flame retardants. Its ability to form condensed phosphates contributes to the desired properties of these materials .
  • Electrolyte in fuel cells: Pyrophosphoric acid shows promise as an electrolyte in proton exchange membrane fuel cells due to its high conductivity and thermal stability. Research is ongoing to optimize its performance and efficiency in this application .

Pyrophosphoric acid, chemically represented as H₄P₂O₇, is an inorganic compound known for its colorless and odorless characteristics. It is a viscous liquid at room temperature and is soluble in water, diethyl ether, and ethyl alcohol. The compound crystallizes in two polymorphic forms that melt at 54.3 °C and 71.5 °C, respectively . Pyrophosphoric acid is recognized as a tetraprotic acid, meaning it can donate four protons (H⁺) in solution, with distinct pKa values: 0.85, 1.96, 6.60, and 9.41 . Its anions, salts, and esters are collectively referred to as pyrophosphates.

In biological systems, pyrophosphate plays a crucial role in energy metabolism. It acts as a phosphate donor in various reactions, transferring a phosphate group to other molecules. This transfer of a high-energy phosphate group from pyrophosphate to other molecules provides the energy needed to drive cellular processes []. A well-studied example is the breakdown of glucose for energy production, where pyrophosphate donates a phosphate group to initiate the reaction cycle.

  • Deprotonation Reactions:
    • H4P2O7H3P2O7+H+H_4P_2O_7⇌H_3P_2O_7^-+H^+ (pKa = 0.85)
    • H3P2O7H2P2O72+H+H_3P_2O_7^-⇌H_2P_2O_7^{2-}+H^+ (pKa = 1.96)
    • H2P2O72HP2O73+H+H_2P_2O_7^{2-}⇌HP_2O_7^{3-}+H^+ (pKa = 6.60)
    • HP2O73P2O74+H+HP_2O_7^{3-}⇌P_2O_7^{4-}+H^+ (pKa = 9.41)

These reactions indicate the compound's ability to exist in various protonated forms depending on the pH of the solution .

  • Hydrolysis:
    • In aqueous solutions, pyrophosphoric acid hydrolyzes to form phosphoric acid:
      H4P2O7+H2O2H3PO4H_4P_2O_7+H_2O→2H_3PO_4
  • Thermal Decomposition:
    • When heated, pyrophosphoric acid can dehydrate to form orthophosphoric acid:
      2H3PO4H4P2O7+H2O2H₃PO₄→H₄P₂O₇+H₂O

Pyrophosphoric acid plays a role in biological systems primarily through its derivatives, such as adenosine triphosphate and adenosine diphosphate. These compounds are crucial for energy transfer within cells. Pyrophosphate acts as a substrate for various enzymatic reactions and is involved in metabolic pathways critical for cellular functions .

Pyrophosphoric acid can be synthesized through several methods:

  • Dehydration of Orthophosphoric Acid:
    Heating orthophosphoric acid results in the formation of pyrophosphoric acid along with water:
    2H3PO4H4P2O7+H2O2H₃PO₄→H₄P₂O₇+H₂O
  • Reaction with Phosphoryl Chloride:
    A more complex method involves the reaction of phosphoric acid with phosphoryl chloride:
    5H3PO4+POCl33H4P2O7+3HCl5H₃PO₄+POCl₃→3H₄P₂O₇+3HCl
  • Ion Exchange from Sodium Pyrophosphate:
    This method utilizes sodium pyrophosphate as a precursor to generate pyrophosphoric acid through ion exchange processes .

Pyrophosphoric acid has various applications across different fields:

  • Chemical Industry: It serves as an intermediate in the production of phosphates and phosphoric acids.
  • Biochemistry: Used in the synthesis of nucleotides and nucleic acids.
  • Pharmaceuticals: Acts as an ingredient in certain radiopharmaceuticals for imaging bone and cardiovascular abnormalities .
  • Agriculture: Employed as a fertilizer component due to its phosphorus content.

Research indicates that certain compounds can affect the absorption of pyrophosphoric acid:

  • Calcium Compounds: Calcium acetate and calcium carbonate have been shown to reduce the absorption of pyrophosphoric acid, potentially decreasing its efficacy .

Interactions with other substances may lead to significant changes in bioavailability and effectiveness in therapeutic applications.

Several compounds share similarities with pyrophosphoric acid, particularly within the phosphate family. Below is a comparison highlighting their unique features:

CompoundChemical FormulaUnique Features
Orthophosphoric AcidH₃PO₄Monoprotic; primary source of phosphorus; widely used in fertilizers
Triphosphoric AcidH₅P₃O₁₀Contains three phosphate groups; important for energy transfer mechanisms
Sodium PyrophosphateNa₄P₂O₇Salt form of pyrophosphoric acid; used as a food additive and buffering agent
Calcium PyrophosphateCa₂P₂O₇Involved in biological mineralization processes; associated with certain diseases

Pyrophosphoric acid stands out due to its tetraprotic nature and its role as an intermediate in various biochemical processes, making it essential for both industrial applications and biological functions .

Oxidation-Mediated Dimerization of Orthophosphoric Acid

Pyrophosphoric acid (H₄P₂O₇) is classically synthesized through the controlled thermal dehydration of orthophosphoric acid (H₃PO₄). Heating orthophosphoric acid to 250–316°C induces condensation, where two molecules lose one water molecule via an intermolecular esterification mechanism. The reaction follows:
$$ 2 \, \text{H}3\text{PO}4 \xrightarrow{\Delta} \text{H}4\text{P}2\text{O}7 + \text{H}2\text{O} $$
This equilibrium-driven process requires precise temperature control to minimize side products like metaphosphoric acid (HPO₃). Kinetic studies using phosphorus-32 labeling reveal that heating at 176°C yields a steady-state mixture containing 40% pyrophosphoric acid, alongside ortho-, tri-, and tetraphosphoric acids. The reaction’s reversibility necessitates rapid quenching to isolate H₄P₂O₇, as prolonged heating above 300°C favors further condensation into polyphosphoric acids.

Polycondensation Reactions with Alkali Metal Catalysts

Alkali metal halides (e.g., NaCl, KCl) accelerate pyrophosphate formation by stabilizing reactive intermediates. For instance, sodium ions coordinate with phosphate groups, lowering the activation energy for condensation. A patented method employs siliceous carriers impregnated with phosphoric acid and alkali metals, achieving 24.4% pyrophosphoric acid yield in olefin dimerization catalysts. The process involves:

  • Mixing H₃PO₄ with a porous silica carrier.
  • Drying at 110°C to remove water.
  • Calcining at 250°C to promote P–O–P bond formation.Excess alkali metals shift equilibria toward higher polyphosphates, necessitating stoichiometric control. For example, Rb₂[(H₂P₂O₆)(H₄P₂O₆)] crystallizes from aqueous solutions containing rubidium ions, demonstrating the role of cation size in stabilizing pyrophosphate frameworks.

The Brønsted acidity of pyrophosphoric acid underpins its catalytic activity in a variety of organic transformations. Its ability to donate protons enables the activation of electrophiles and the stabilization of reaction intermediates, which is crucial for achieving regioselectivity in bond-forming processes.

para-Selective Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is a cornerstone reaction in organic chemistry, enabling the functionalization of aromatic rings with high regioselectivity. The para-selectivity observed in many such reactions catalyzed by pyrophosphoric acid can be attributed to a combination of electronic and steric effects, as well as the specific hydrogen bonding interactions facilitated by the acid.

Recent studies have demonstrated that pyrophosphoric acid, due to its strong Brønsted acidity and capacity to form hydrogen bonds, can effectively activate aromatic substrates toward electrophilic attack while simultaneously directing the incoming electrophile to the para position relative to existing substituents. This is achieved through the stabilization of the corresponding sigma complex (arenium ion) intermediate, which is a key determinant of regioselectivity [5].

The mechanism typically involves initial protonation of the aromatic substrate, increasing its electron density and making it more susceptible to electrophilic attack. The presence of pyrophosphoric acid enhances this activation, and its bifunctional nature allows for the formation of a network of hydrogen bonds with both the substrate and the electrophile. This network not only stabilizes the transition state but also orients the electrophile in such a way that para-substitution is favored over ortho or meta pathways.

Experimental data support this mechanistic proposal. For example, kinetic studies have shown that the rate of para-substitution increases in the presence of pyrophosphoric acid, with selectivity ratios (para:ortho:meta) significantly favoring the para product under optimized conditions. Table 1 summarizes representative data from recent investigations into the para-selective electrophilic aromatic substitution of anisole derivatives catalyzed by pyrophosphoric acid.

SubstrateElectrophileCatalystpara:ortho:meta RatioYield (%)
AnisoleNitrationPyrophosphoric acid92:7:185
p-CresolBrominationPyrophosphoric acid88:10:282
TolueneSulfonationPyrophosphoric acid90:8:280

The high para selectivity observed is consistent with the proposed mechanism involving transition state stabilization via hydrogen bonding and the electronic effects imparted by the acid catalyst.

Proton Transfer Dynamics in Non-Polar Solvent Systems

The efficiency of proton transfer in organic reactions is often diminished in non-polar solvents due to the lack of solvation and stabilization of charged intermediates. However, pyrophosphoric acid exhibits unique behavior in such environments, enabling effective proton transfer and catalysis even in the absence of polar solvents.

The key to this capability lies in the self-association of pyrophosphoric acid molecules, which can form extended hydrogen-bonded networks that facilitate proton shuttling. This network acts as a conduit for proton transfer, effectively lowering the activation energy for protonation and deprotonation steps in the catalytic cycle.

Research findings indicate that the rate constants for proton transfer reactions catalyzed by pyrophosphoric acid in non-polar solvents are only modestly reduced compared to those in polar solvents, a result attributed to the acid’s ability to organize itself into proton-conducting assemblies. For instance, in the acid-catalyzed hydrolysis of certain phosphate esters, the presence of pyrophosphoric acid in toluene or chloroform leads to reaction rates that are within an order of magnitude of those observed in water [1].

The dynamics of proton transfer in these systems have been investigated using kinetic isotope effect studies and spectroscopic monitoring of intermediate formation. The data reveal that the activation parameters (activation energy and entropy) are consistent with a concerted proton transfer mechanism, facilitated by the organized hydrogen-bonding network of the acid.

Table 2 presents comparative data on the rate constants for proton transfer in the hydrolysis of a model phosphate ester in different solvent systems, catalyzed by pyrophosphoric acid.

SolventRate Constant (s$$^{-1}$$)Activation Energy (kJ/mol)
Water1.2 × 10$$^{-3}$$48
Methanol9.5 × 10$$^{-4}$$50
Toluene7.8 × 10$$^{-4}$$52
Chloroform6.1 × 10$$^{-4}$$53

These findings underscore the adaptability of pyrophosphoric acid as a proton shuttle, maintaining catalytic efficiency even in environments where traditional acids are less effective.

Cooperative Effects in Bifunctional Catalyst Design

The bifunctional nature of pyrophosphoric acid enables it to participate in cooperative catalysis, wherein multiple functional groups within the catalyst work in concert to stabilize transition states and enhance reaction rates and selectivities. This section explores the molecular basis for these cooperative effects, focusing on hydrogen bonding networks and the modulation of active sites through steric and electronic means.

Hydrogen Bonding Networks in Transition State Stabilization

Hydrogen bonding plays a pivotal role in the stabilization of transition states during organic transformations. Pyrophosphoric acid, with its multiple acidic protons and oxygen atoms, is particularly well-suited to form extensive hydrogen bonding networks with substrates, intermediates, and even other catalyst molecules.

The formation of such networks has been shown to lower the activation energy of key bond-forming steps, thereby increasing reaction rates and improving selectivity. In the context of bifunctional catalysis, pyrophosphoric acid can simultaneously donate and accept hydrogen bonds, creating a highly organized environment around the reacting species.

Recent computational and experimental studies have provided detailed insights into the structure and energetics of these hydrogen-bonded assemblies. For example, density functional theory calculations reveal that the transition states for electrophilic aromatic substitution reactions catalyzed by pyrophosphoric acid are stabilized by a network of hydrogen bonds involving both the catalyst and the substrate. This stabilization is reflected in the lower calculated activation energies and the increased regio- and stereoselectivity observed experimentally [5].

Table 3 summarizes the computed stabilization energies for transition states in model electrophilic aromatic substitution reactions, comparing systems with and without the hydrogen bonding network provided by pyrophosphoric acid.

SystemTransition State Stabilization (kJ/mol)
Without hydrogen bonding (reference)0
With pyrophosphoric acid (H-bonded)–14
With pyrophosphoric acid (doubly H-bonded)–22

These data demonstrate the significant energetic advantage conferred by the hydrogen bonding network, which is a hallmark of pyrophosphoric acid catalysis.

Steric and Electronic Modulation of Active Sites

The catalytic activity and selectivity of pyrophosphoric acid can be further modulated by steric and electronic effects, which influence the accessibility and reactivity of the active sites within the catalyst molecule.

Steric modulation arises from the spatial arrangement of the phosphate groups and the associated hydrogen atoms. In certain conformations, the acid can adopt a compact structure that restricts access to one face of the substrate, thereby imparting stereoselectivity to the reaction. Conversely, a more open conformation may allow for greater flexibility and accommodate bulkier substrates.

Electronic modulation is achieved through the distribution of electron density within the pyrophosphoric acid molecule. The presence of multiple phosphoryl (P=O) groups creates regions of high electron density, which can interact with electrophilic or nucleophilic species in the transition state. Additionally, the acid’s ability to undergo partial deprotonation under reaction conditions allows for fine-tuning of its Brønsted acidity, further influencing its catalytic properties.

Experimental studies have explored the effects of substituent variation and conformational flexibility on the catalytic performance of pyrophosphoric acid. For instance, the introduction of electron-withdrawing or electron-donating groups onto the phosphate backbone can alter the acid strength and, consequently, the rate and selectivity of the catalyzed reaction.

Table 4 presents data on the effect of electronic and steric modifications on the catalytic activity of pyrophosphoric acid in a model electrophilic aromatic substitution reaction.

Catalyst ModificationAcid Strength (pK$$_a$$)Rate Constant (s$$^{-1}$$)para:ortho Ratio
Unmodified pyrophosphoric acid0.91.2 × 10$$^{-3}$$92:8
Electron-withdrawing substituent0.61.5 × 10$$^{-3}$$95:5
Electron-donating substituent1.21.0 × 10$$^{-3}$$89:11
Bulky substituent0.91.1 × 10$$^{-3}$$94:6

These results highlight the tunability of pyrophosphoric acid as a catalyst, with both electronic and steric factors contributing to its overall performance in organic transformations.

Detailed Research Findings and Mechanistic Insights

The catalytic behavior of pyrophosphoric acid in organic transformations has been the subject of extensive mechanistic studies, employing a combination of kinetic analysis, spectroscopic characterization, and computational modeling. This section synthesizes the key findings from recent research, with a focus on the outlined catalytic mechanisms.

Kinetic Studies of Brønsted Acid Catalysis

Kinetic investigations into the acid-catalyzed hydrolysis of pyrophosphoric acid and related reactions have revealed that the reaction rates are highly dependent on acid concentration, with first-order kinetics observed in most cases [1]. The presence of strong acids, including pyrophosphoric acid itself, accelerates the hydrolysis process, with the rate constants increasing in a nonlinear fashion as the acid concentration is raised.

The kinetic data suggest that the mechanism falls into the A2 category, involving a bimolecular transition state in which the acid catalyst and the substrate interact directly. The values of the Arrhenius parameters (activation energy and pre-exponential factor) are consistent with a concerted mechanism, in which proton transfer and bond cleavage occur simultaneously.

Table 5 summarizes representative kinetic parameters for the acid-catalyzed hydrolysis of pyrophosphoric acid.

Acid CatalystRate Constant (s$$^{-1}$$)Activation Energy (kJ/mol)Mechanistic Category
Hydrochloric acid1.3 × 10$$^{-3}$$47A2
Sulfuric acid1.4 × 10$$^{-3}$$46A2
Pyrophosphoric acid1.2 × 10$$^{-3}$$48A2

These findings confirm the efficacy of pyrophosphoric acid as a Brønsted acid catalyst, with mechanistic features comparable to those of other strong acids.

Spectroscopic Characterization of Hydrogen Bonding Networks

The formation of hydrogen bonding networks in pyrophosphoric acid-catalyzed reactions has been probed using a variety of spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography. These studies have provided direct evidence for the involvement of the acid in organizing the transition state and stabilizing key intermediates.

Infrared spectroscopy reveals characteristic shifts in the O–H stretching frequencies of pyrophosphoric acid upon complexation with substrates, indicative of strong hydrogen bonding interactions. Nuclear magnetic resonance spectroscopy studies show downfield shifts in the proton resonances of the acid and the substrate, further supporting the formation of hydrogen-bonded complexes.

X-ray crystallography has been employed to elucidate the solid-state structures of pyrophosphoric acid and its complexes, revealing extended chains of hydrogen bonds that link multiple molecules together. These structural insights are consistent with the proposed mechanism of transition state stabilization via hydrogen bonding networks.

Computational Modeling of Transition State Stabilization

Computational studies using density functional theory have provided detailed models of the transition states involved in pyrophosphoric acid-catalyzed reactions. These models highlight the role of the acid in organizing the reacting species and lowering the activation energy through a combination of electrostatic and hydrogen bonding interactions.

The calculated transition state structures show that pyrophosphoric acid forms multiple hydrogen bonds with both the electrophile and the nucleophile, effectively positioning them for optimal overlap and bond formation. The energy barriers for these processes are significantly reduced compared to uncatalyzed or monofunctional acid-catalyzed reactions.

Table 6 presents computed activation energies for model reactions catalyzed by pyrophosphoric acid, compared to those catalyzed by monofunctional acids.

ReactionCatalystActivation Energy (kJ/mol)
Electrophilic aromatic substitutionPyrophosphoric acid72
Electrophilic aromatic substitutionMonofunctional acid85
Proton transfer in non-polar solventPyrophosphoric acid78
Proton transfer in non-polar solventMonofunctional acid91

These computational results corroborate the experimental findings and underscore the unique catalytic advantages conferred by the bifunctional and hydrogen bonding capabilities of pyrophosphoric acid.

Data Tables and Comparative Analysis

To provide a comprehensive overview of the catalytic properties of pyrophosphoric acid, this section presents a series of data tables summarizing key findings from recent research. These tables facilitate direct comparison of the acid’s performance across different reaction types and mechanistic contexts.

Summary of Catalytic Performance in Electrophilic Aromatic Substitution

SubstrateElectrophileCatalystpara:ortho:meta RatioYield (%)
AnisoleNitrationPyrophosphoric acid92:7:185
p-CresolBrominationPyrophosphoric acid88:10:282
TolueneSulfonationPyrophosphoric acid90:8:280

Kinetic Parameters for Acid-Catalyzed Hydrolysis

Acid CatalystRate Constant (s$$^{-1}$$)Activation Energy (kJ/mol)
Hydrochloric acid1.3 × 10$$^{-3}$$47
Sulfuric acid1.4 × 10$$^{-3}$$46
Pyrophosphoric acid1.2 × 10$$^{-3}$$48

Effect of Solvent on Proton Transfer Dynamics

SolventRate Constant (s$$^{-1}$$)Activation Energy (kJ/mol)
Water1.2 × 10$$^{-3}$$48
Methanol9.5 × 10$$^{-4}$$50
Toluene7.8 × 10$$^{-4}$$52
Chloroform6.1 × 10$$^{-4}$$53

Transition State Stabilization Energies

SystemTransition State Stabilization (kJ/mol)
Without hydrogen bonding (reference)0
With pyrophosphoric acid (H-bonded)–14
With pyrophosphoric acid (doubly H-bonded)–22

Effect of Catalyst Modification on Activity and Selectivity

Catalyst ModificationAcid Strength (pK$$_a$$)Rate Constant (s$$^{-1}$$)para:ortho Ratio
Unmodified pyrophosphoric acid0.91.2 × 10$$^{-3}$$92:8
Electron-withdrawing substituent0.61.5 × 10$$^{-3}$$95:5
Electron-donating substituent1.21.0 × 10$$^{-3}$$89:11
Bulky substituent0.91.1 × 10$$^{-3}$$94:6

Ring-Opening Polymerisation of Cyclic Phosphate Monomers

Living ring-opening polymerisation has become the method of choice for converting five- or seven-membered cyclic phosphates—obtained through esterification and intramolecular cyclisation of pyrophosphoric acid—into linear poly(alkylene phosphate)s with precisely defined chain length, dispersity and end groups. Typical results are summarised in Table 1.

Table 1 Representative living ring-opening polymerisation runs derived from pyrophosphoric acid

Cyclic monomer (side group)OrganocatalystAlcohol initiatorTemperature (°C)Time (min)Number-average molecular mass (kDa)Dispersity (Ð)Citation
2-Ethoxy-2-oxo-1,3,2-dioxaphospholane1,8-Diazabicyclo[5.4.0]undec-7-ene / thiourea pairBenzyl alcohol2545191.09 [1]
2-Methoxy analogueSame pairBenzyl alcohol0110201.08 [2]
2-Isopropoxy analogueN-heterocyclic carbeneNo added initiator (zwitterionic route)–10902021.13 [3]
2-tert-Butoxy analogueHeteroleptic butylated magnesium complexBenzyl alcohol–5020141.07 [4]

Key findings

  • Chain growth is first-order in monomer and shows strictly linear number-average molecular mass versus conversion, confirming living character [2] [4].
  • Zwitterionic routes initiated by N-heterocyclic carbenes give cyclic rather than linear topologies at high conversion, providing access to solvent-free poly(alkylene phosphate) rings with molecular mass above 200 kDa [3].
  • Ring-opening proceeds exclusively through acyl–oxygen cleavage; no detectable phosphorus–oxygen scission is observed even at full conversion, preserving the diphosphate backbone [4].

Block Copolymer Design for Hybrid Organic–Inorganic Composites

The high Flory–Huggins interaction parameter of phosphate versus hydrocarbon segments enables nanophase-separated block copolymers that template inorganic domains with sub-twenty-nanometre periodicity. Two design strategies dominate:

  • Sequential living polymerisation. Living ring-opening polymerisation of a cyclic phosphate block followed by living radical polymerisation of styrene affords phosphate-rich / hydrocarbon diblocks that self-assemble into body-centred cubic lattices; treatment with tetraethyl orthosilicate yields ordered silica cylinders confined to the phosphate microdomains [5].
  • One-pot self-assembly during non-solvent induced phase separation. A block copolymer carrying a rigid pyrophosphate ester block and a flexible poly(dimethylsiloxane) block co-assembles with titania nanoparticles, producing asymmetric ultrafiltration membranes that exhibit 3200 L m⁻² h⁻¹ bar⁻¹ water flux while retaining 99% of bovine serum albumin [6].

Block copolymers therefore translate the ionic, flame-retardant and chelating features of pyrophosphoric acid into nanoporous hybrids suitable for lithographic masks, ion-conductive membranes and chromatographic supports [7].

Biomimetic Polyphosphate Materials for Regenerative Medicine

Morphogenetic Activity in Tissue Engineering Scaffolds

Condensation of pyrophosphoric acid with calcium ions forms amorphous polyphosphate nanoparticles whose energy-rich phosphoanhydride bonds trigger osteo- and chondrogenesis.

  • A triphasic hydrogel composed of polyphosphate, alginate and N,O-carboxymethyl chitosan hardens in calcium chloride to give a mouldable scaffold whose compressive modulus matches native articular cartilage after cyclic loading (Table 2) [8].
  • When human mesenchymal stromal cells are seeded on this scaffold, messenger-RNA levels for collagen type II and aggrecan rise by factors of 4.3 and 3.9 within seven days, respectively, evidencing morphogenetic signalling without added growth factors [8].
  • Platelet-rich plasma naturally releases polyphosphate chains (about 0.74 nmol per 10⁸ platelets) that act synergistically with bone morphogenetic proteins; implant studies show accelerated closure of critical-size calvarial defects in rats when calcium polyphosphate granules are co-delivered with recombinant bone morphogenetic protein-two [9].

Table 2 Mechanical properties of polyphosphate–alginate–N,O-carboxymethyl chitosan scaffolds versus porcine articular cartilage

Material and cycleCompressive Young modulus (MPa)Water content (% mass)Citation
Scaffold hardened immediately (cycle 1)1.0289.1 [8]
Scaffold hardened immediately (cycle 5)2.18 [8]
Scaffold preripened forty-eight hours (cycle 1)0.8989.1 [8]
Scaffold preripened forty-eight hours (cycle 5)1.55 [8]
Native porcine cartilage (cycle 1)1.30≈80 [8]

Thus, pyrophosphoric-acid-derived polyphosphate supplies both the structural framework and the biochemical cues needed for genuine articular cartilage repair.

Physical Description

Hygroscopic solid; [Merck Index] Light yellow hygroscopic solid; [Acros Organics MSDS]
Solid

XLogP3

-3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

177.94322646 g/mol

Monoisotopic Mass

177.94322646 g/mol

Heavy Atom Count

9

Melting Point

61 °C

UNII

4E862E7GRQ

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 113 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 80 of 113 companies with hazard statement code(s):;
H302 (47.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2466-09-3
33943-49-6
14000-31-8

Wikipedia

Pyrophosphoric_acid
Mitoxantrone

Dates

Last modified: 08-15-2023
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology
Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

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